Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate is a complex organic compound that features a unique structure combining indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine intermediates, which are then coupled through a series of reactions involving carbamoylation and sulfonation. Common reagents used in these reactions include carbamoyl chloride, sulfuric acid, and various catalysts to facilitate the coupling and stabilization of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism by which Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate exerts its effects involves interactions with specific molecular targets and pathways. The indole and pyridine moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also exhibit similar chemical properties and applications
Uniqueness
What sets Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate apart is its combined indole and pyridine structure, which provides a unique set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interact with multiple biological targets, making it a versatile compound in research and industry .
Properties
CAS No. |
90052-25-8 |
---|---|
Molecular Formula |
C34H36N6O6S |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium-3-carboxamide;sulfate |
InChI |
InChI=1S/2C17H17N3O.H2O4S/c2*18-17(21)14-6-4-10-20(12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16;1-5(2,3)4/h2*1-2,4,6-8,10-12,19H,3,5,9H2,(H-,18,21);(H2,1,2,3,4) |
InChI Key |
FUFFFTGDHFUVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.